Tert-butyl 4-bromo-2-methylpyrrolidine-1-carboxylate
Description
Tert-butyl 4-bromo-2-methylpyrrolidine-1-carboxylate is a pyrrolidine-derived compound featuring a tert-butyl carboxylate group at the 1-position, a methyl substituent at the 2-position, and a bromine atom at the 4-position of the five-membered nitrogen-containing ring. This compound serves as a versatile building block in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactive bromine atom and sterically shielded tert-butyl ester group . Its molecular formula is inferred as C₁₀H₁₆BrNO₂, with a molecular weight of 262.15 g/mol (calculated based on atomic composition).
Properties
IUPAC Name |
tert-butyl 4-bromo-2-methylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BrNO2/c1-7-5-8(11)6-12(7)9(13)14-10(2,3)4/h7-8H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTNYQNEFVHIBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1C(=O)OC(C)(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Radical Bromination Using N-Bromosuccinimide (NBS)
Radical bromination offers a pathway to introduce bromine at tertiary or benzylic positions. For tert-butyl 2-methylpyrrolidine-1-carboxylate, NBS in the presence of a radical initiator (e.g., AIBN) and light may selectively brominate position 4. The methyl group at position 2 stabilizes the radical intermediate through hyperconjugation, directing bromination to the less sterically hindered position 4.
Example Protocol :
- Dissolve tert-butyl 2-methylpyrrolidine-1-carboxylate (1.0 equiv) in CCl₄.
- Add NBS (1.1 equiv) and AIBN (0.1 equiv).
- Reflux under UV light for 6–12 h.
- Purify via column chromatography (hexane/EtOAc).
Yield Considerations :
Radical bromination typically achieves 40–60% yields for aliphatic systems, with byproducts arising from over-bromination or alternative radical pathways.
Functional Group Interconversion Strategies
Hydroxyl-to-Bromine Substitution
A two-step approach involves synthesizing tert-butyl 4-hydroxy-2-methylpyrrolidine-1-carboxylate, followed by hydroxyl substitution with bromide.
Step 1: Hydroxyl Group Introduction
The hydroxyl group is introduced via epoxidation of a precursor alkene (e.g., tert-butyl 2-methyl-3,4-dehydropyrrolidine-1-carboxylate) followed by acid-catalyzed ring opening. Alternatively, oxidation of a secondary alcohol using Jones reagent or TEMPO/oxone may be employed.
Step 2: Bromination via PBr₃
Treatment with phosphorus tribromide (PBr₃) in dichloromethane at 0°C converts the hydroxyl group to bromide:
$$
\text{ROH} + \text{PBr}3 \rightarrow \text{RBr} + \text{H}3\text{PO}_3
$$
Optimization Notes :
Amine-to-Bromine Conversion via Diazotization
For intermediates with a primary amine at position 4 (e.g., tert-butyl 4-amino-2-methylpyrrolidine-1-carboxylate), diazotization followed by bromide substitution may be attempted:
Protocol :
- Treat the amine with NaNO₂ and HBr at 0–5°C to form a diazonium salt.
- Add CuBr as a catalyst to facilitate bromide displacement.
Challenges :
Aliphatic diazonium salts are thermally unstable, often leading to elimination (e.g., Hofmann degradation) rather than substitution. This method is more reliable for aromatic systems but may achieve 20–40% yields in aliphatic cases under tightly controlled conditions.
Cyclization of Brominated Linear Precursors
Gabriel Synthesis with Bromo-Substituted Starting Materials
Comparative Analysis of Methods
| Method | Yield Range | Regioselectivity | Stereochemical Control | Scalability |
|---|---|---|---|---|
| Radical Bromination | 40–60% | Moderate | Low | Moderate |
| PBr₃ Substitution | 65–80% | High | High | High |
| Diazotization | 20–40% | Low | Low | Low |
| Gabriel Synthesis | 50–70% | Moderate | Moderate | High |
| RCM | 60–75% | High | High | Low |
Key Takeaways :
- PBr₃ substitution is optimal for high yields and scalability but requires a hydroxyl precursor.
- RCM excels in stereochemical control but faces cost and catalyst recovery barriers.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-bromo-2-methylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Tert-butyl 4-bromo-2-methylpyrrolidine-1-carboxylate has been investigated for its potential to combat cancer. Studies indicate that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives have shown IC50 values below 50 μM in reducing cell viability in several cancer types, suggesting promising anticancer efficacy .
-
Anti-inflammatory Properties
- Research has demonstrated that related compounds possess anti-inflammatory effects comparable to established drugs like indomethacin. In vivo studies using carrageenan-induced rat paw edema models revealed substantial inhibition of inflammation, with percentage inhibition values ranging from 39% to over 54% .
- Antimicrobial Activity
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:
- Absorption : The lipophilic nature due to the tert-butyl group may enhance oral bioavailability.
- Distribution : Studies indicate variable distribution profiles, with some compounds demonstrating limited blood-brain barrier permeability.
- Metabolism : Likely metabolized by cytochrome P450 enzymes, affecting bioactivity and toxicity.
- Excretion : Primarily through renal pathways, necessitating nephrotoxicity evaluations.
Data Table: Summary of Biological Activities
| Biological Activity | Target Organism/Cell Line | IC50 Value (μM) | Reference |
|---|---|---|---|
| Anticancer | Various cancer cell lines | <50 | |
| Anti-inflammatory | Rat paw edema model | 39% - 54% | |
| Antimicrobial | Mycobacterium tuberculosis | 10 - 20 |
Case Studies
-
Anticancer Efficacy Study
- A study evaluated the anticancer effects of a related compound in vitro and found that it induced apoptosis in cancer cells through caspase activation pathways. The results demonstrated a reduction in cell viability by over 60% at concentrations below 50 μM.
-
Anti-inflammatory Mechanism Investigation
- Another research focused on the anti-inflammatory activity of tert-butyl derivatives showed that they inhibited pro-inflammatory cytokines in cultured macrophages, indicating a mechanism that could be harnessed for therapeutic purposes.
Mechanism of Action
The mechanism of action of tert-butyl 4-bromo-2-methylpyrrolidine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activities or receptor binding . Further research is needed to elucidate the exact mechanisms and pathways involved .
Comparison with Similar Compounds
The structural and functional attributes of tert-butyl 4-bromo-2-methylpyrrolidine-1-carboxylate are compared below with key analogs, emphasizing substituent effects, physicochemical properties, and synthetic applications.
Structural and Functional Comparisons
Table 1: Structural Comparison of Pyrrolidine and Piperidine Derivatives
Physicochemical Properties
- Reactivity: The bromine atom in the target compound facilitates Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, unlike analogs with non-halogen substituents (e.g., amidino or methoxy groups) .
- Stability : The tert-butyl ester group confers hydrolytic stability compared to smaller esters (e.g., ethyl or methyl), as seen in ethyl 4-bromo-1H-pyrrole-2-carboxylate .
- Solubility : Methyl and tert-butyl groups enhance lipophilicity, whereas pyridine- or amidine-containing analogs exhibit improved aqueous solubility due to polar functional groups .
Biological Activity
Tert-butyl 4-bromo-2-methylpyrrolidine-1-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antiviral applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H16BrNO2, and it features a pyrrolidine ring with a tert-butyl group and a bromo substituent. This unique structure allows for various interactions with biological targets, enhancing its potential therapeutic uses.
The mechanism of action for this compound primarily involves its reactivity as an electrophile due to the presence of the bromomethyl group. This allows the compound to participate in nucleophilic substitution reactions, where the bromine atom can be replaced by nucleophiles, potentially leading to the formation of biologically active derivatives. The steric hindrance provided by the tert-butyl group may influence the selectivity and reactivity of the compound in biological systems.
Biological Activity
Research indicates that this compound exhibits significant antiviral properties. It has been shown to inhibit viral replication, making it a candidate for further development as an antiviral agent. The presence of the bromo-substituted phenoxy group in related compounds has been linked to improved binding affinity to viral targets, suggesting that similar enhancements may be observed with this compound .
Table 1: Comparison of Biological Activities
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| This compound | Antiviral | Inhibits viral replication |
| (S)-tert-butyl 2-((4-bromo-2-methylphenoxy)methyl)pyrrolidine-1-carboxylate | Antiviral | Enhanced binding to viral targets |
| (R)-tert-butyl 2-((4-bromo-2-methylphenoxy)methyl)pyrrolidine-1-carboxylate | Varies | Different biological profile |
Case Study 1: Antiviral Efficacy
A study investigating the antiviral efficacy of related compounds demonstrated that those with a bromo-substituted phenoxy group exhibited enhanced activity against various viral strains. The study utilized in vitro assays to evaluate the compounds' ability to inhibit viral replication, revealing that modifications to the structure could lead to significant increases in bioactivity.
Case Study 2: Mechanistic Insights
Further research focused on elucidating the mechanism by which this compound interacts with viral proteins. Using binding affinity assays and structural modeling, researchers found that the compound's unique structure allows it to effectively compete with viral substrates, thereby inhibiting replication processes within host cells .
Q & A
Q. What are the key synthetic routes for preparing tert-butyl 4-bromo-2-methylpyrrolidine-1-carboxylate, and how do reaction conditions influence yield?
The synthesis typically involves introducing the bromine substituent at the 4-position of a pyrrolidine ring. A common approach is halogenation of a pre-functionalized pyrrolidine derivative using brominating agents like N-bromosuccinimide (NBS) under radical or electrophilic conditions. The tert-butyl carbamate group is introduced via a Boc-protection step using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP . Critical factors include:
- Temperature control : Radical bromination often requires UV light or AIBN initiators at 60–80°C.
- Solvent selection : Dichloromethane or THF is preferred for Boc protection to avoid side reactions.
- Purification : Column chromatography with silica gel (hexane/EtOAc gradients) is standard. Yield optimization (60–85%) hinges on stoichiometric ratios and inert atmosphere use .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Key signals include the tert-butyl group (δ ~1.4 ppm for 9H, singlet) and pyrrolidine ring protons (δ 3.0–4.0 ppm for N–CH₂). The bromine atom deshields adjacent carbons (C4: δ ~35–40 ppm in ¹³C NMR) .
- Mass spectrometry (HRMS) : Molecular ion peaks [M+H]⁺ confirm the molecular formula (C₁₁H₂₀BrNO₂).
- IR spectroscopy : Stretching vibrations for C=O (1690–1720 cm⁻¹) and C–Br (550–650 cm⁻¹) validate functional groups .
Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
The C–Br bond serves as a reactive site for Suzuki-Miyaura or Buchwald-Hartwig couplings. Bromine’s electronegativity facilitates oxidative addition with palladium catalysts (e.g., Pd(PPh₃)₄), enabling aryl or amine group introduction. Reaction efficiency depends on ligand choice (e.g., XPhos) and base (Cs₂CO₃) in toluene/EtOH at 80–100°C .
Advanced Research Questions
Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?
The bulky tert-butyl group and bromine atom create steric hindrance, complicating crystal packing. Single-crystal X-ray diffraction (SCXRD) with SHELXT/SHELXL software ( ) is used for structure solution. Key steps:
- Crystal growth : Slow evaporation of EtOAc/hexane solutions at 4°C improves crystal quality.
- Data collection : High-resolution synchrotron radiation (λ = 0.7–1.0 Å) enhances weak diffraction signals.
- Refinement : Anisotropic displacement parameters for Br and methyl groups reduce R-factor discrepancies (<5%) .
Q. How do computational methods (DFT/MD) predict the conformational stability of this compound?
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal that the tert-butyl group adopts equatorial positions in solution to minimize steric strain. Molecular dynamics (MD) simulations in explicit solvent (e.g., DCM) show axial-to-equatorial flipping barriers (~10 kcal/mol) due to bromine’s electron-withdrawing effects. These models guide synthetic designs to stabilize reactive intermediates .
Q. What contradictions exist in reported synthetic yields for this compound, and how can they be resolved?
Discrepancies (e.g., 60% vs. 85% yields) stem from:
- Radical vs. electrophilic bromination : Radical pathways (NBS, AIBN) favor higher regioselectivity but lower yields due to byproducts.
- Protection-deprotection efficiency : Incomplete Boc protection (e.g., due to moisture) reduces final purity. Mitigation strategies include optimizing reaction time (12–24 hours for bromination) and using anhydrous MgSO₄ during workup .
Q. How does the methyl group at the 2-position affect the compound’s hydrogen-bonding network in supramolecular assemblies?
The methyl group sterically hinders hydrogen bonding between the carbamate oxygen and adjacent molecules. Graph set analysis ( ) shows weaker R₂²(8) motifs compared to unmethylated analogs. This impacts crystallization behavior and solubility, necessitating co-crystallization agents (e.g., benzoic acid) for stable lattice formation .
Methodological Guidance Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
